
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide is a chemical compound with the molecular formula C14H21KSi2. It is a member of the silanide family, which contains an anionic silicon center. This compound is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent oxidation and moisture interference. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science and pharmaceuticals .
Aplicaciones Científicas De Investigación
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide involves the interaction of its anionic silicon center with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the trimethylsilyl groups, which stabilize the anionic silicon center and enhance its nucleophilicity .
Comparación Con Compuestos Similares
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide can be compared with other silanides such as tris(trimethylsilyl)silanide and triphenylsilanide. While all these compounds contain an anionic silicon center, this compound is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and properties. Similar compounds include:
- Tris(trimethylsilyl)silanide
- Triphenylsilanide
- Tris(tert-butyl)silanide
- Tris(pentafluoroethyl)silanide
These comparisons highlight the unique features of this compound, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
825626-75-3 |
|---|---|
Fórmula molecular |
C14H23KSi3 |
Peso molecular |
314.69 g/mol |
Nombre IUPAC |
potassium;2-phenylethynyl-bis(trimethylsilyl)silanide |
InChI |
InChI=1S/C14H23Si3.K/c1-16(2,3)15(17(4,5)6)13-12-14-10-8-7-9-11-14;/h7-11H,1-6H3;/q-1;+1 |
Clave InChI |
FCLXTALYOPQPEQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si-](C#CC1=CC=CC=C1)[Si](C)(C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-](/img/structure/B14220515.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
![[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B14220519.png)
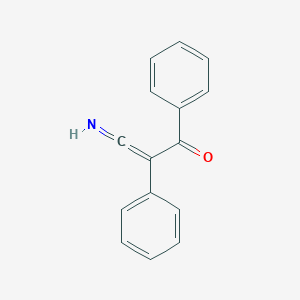
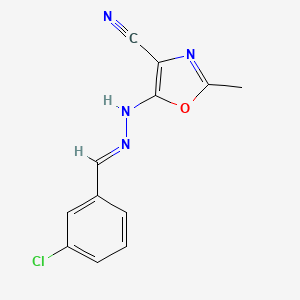
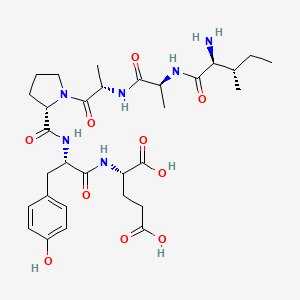
![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)

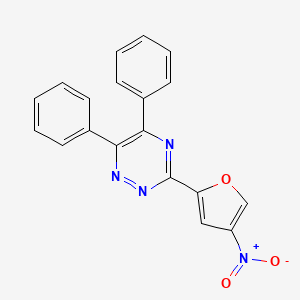
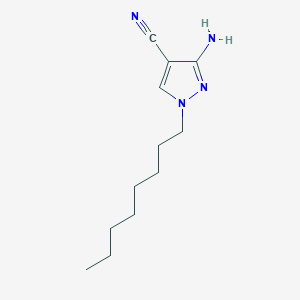
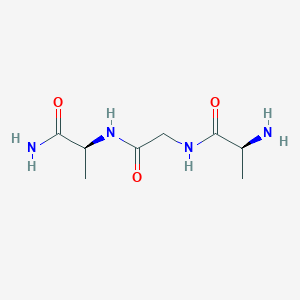
![1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14220588.png)

![2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro-](/img/structure/B14220599.png)
